molecular formula C13H18N4O B12575872 N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide

Cat. No.: B12575872
M. Wt: 246.31 g/mol
InChI Key: XPAYQMJDSKOKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a piperidine moiety, with a prop-2-enyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added via alkylation reactions using prop-2-enyl halides or similar reagents.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where the piperidine derivative reacts with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide: This compound has a similar structure but with a different position of the carboxamide group.

    N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-2-carboxamide: Another structural isomer with the carboxamide group at a different position.

    N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-5-carboxamide: A compound with the carboxamide group at the 5-position of the piperidine ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C13H18N4O/c1-2-6-14-12(18)11-5-3-9-17(10-11)13-15-7-4-8-16-13/h2,4,7-8,11H,1,3,5-6,9-10H2,(H,14,18)

InChI Key

XPAYQMJDSKOKOD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CCCN(C1)C2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.